molecular formula C7H12O2S B6159727 6-methanesulfonylhex-1-yne CAS No. 79797-12-9

6-methanesulfonylhex-1-yne

Cat. No.: B6159727
CAS No.: 79797-12-9
M. Wt: 160.24 g/mol
InChI Key: DIGRYAWEQZYRAO-UHFFFAOYSA-N
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Description

6-methanesulfonylhex-1-yne is a versatile chemical compound with the molecular formula C7H12O2S. It is characterized by the presence of a methanesulfonyl group attached to a hex-1-yne chain. This compound is known for its unique properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonylhex-1-yne typically involves the reaction of hex-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Hex-1-yne+Methanesulfonyl chlorideThis compound+HCl\text{Hex-1-yne} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-1-yne+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-methanesulfonylhex-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted hex-1-yne derivatives.

Scientific Research Applications

6-methanesulfonylhex-1-yne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methanesulfonylhex-1-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methanesulfonylhex-2-yne
  • 6-methanesulfonylhex-3-yne
  • 6-methanesulfonylhex-4-yne

Uniqueness

6-methanesulfonylhex-1-yne is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. The position of the methanesulfonyl group and the triple bond in the hex-1-yne chain influences its chemical behavior and applications.

Properties

CAS No.

79797-12-9

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

6-methylsulfonylhex-1-yne

InChI

InChI=1S/C7H12O2S/c1-3-4-5-6-7-10(2,8)9/h1H,4-7H2,2H3

InChI Key

DIGRYAWEQZYRAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCC#C

Purity

95

Origin of Product

United States

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